5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide
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Description
5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a range of pathways .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on human cells , suggesting that they may have favorable bioavailability and low toxicity.
Result of Action
Similar compounds have been found to exhibit significant activity against certain strains of bacteria , indicating that this compound may have similar effects.
Action Environment
The stability and efficacy of similar compounds have been evaluated in various conditions , suggesting that this compound may also be influenced by environmental factors.
Properties
IUPAC Name |
5-methyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16-14-19(24-28-16)21(27)23-18-7-5-17(6-8-18)15-25-10-12-26(13-11-25)20-4-2-3-9-22-20/h2-9,14H,10-13,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVTXJILOHXVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.